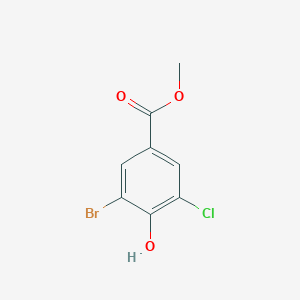

Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Vue d'ensemble

Description

“Methyl 3-bromo-5-chloro-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrClO3 . It is used as a reactant in the preparation of selective inhibitors .

Synthesis Analysis

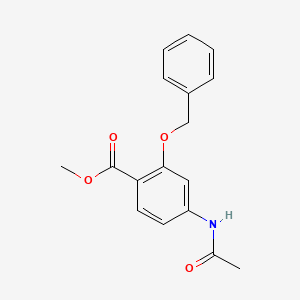

The synthesis of “this compound” involves an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III). This reaction yields all three possible dicarbomethoxy-dibenzo-p-dioxins, which are then separated by repeated chromatography over silica gel .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringCOC(=O)c1ccc(O)c(Br)c1 . The InChI key for this compound is RKUNSPWAQIUGEZ-UHFFFAOYSA-N . Chemical Reactions Analysis

“this compound” is used as a reactant in the preparation of selective inhibitors . The specific reactions it undergoes depend on the conditions and other reactants present.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 265.49 . It is slightly soluble in water . The melting point is not specified in the available resources .Applications De Recherche Scientifique

Electrophilic Substitution Reactions

Research conducted by Clarke, Scrowston, and Sutton (1973) explores electrophilic substitution reactions of benzo[b]thiophen derivatives, closely related to Methyl 3-bromo-5-chloro-4-hydroxybenzoate. They describe reactions involving formylation and bromination processes, significant in synthesizing compounds for varied applications (Clarke, Scrowston, & Sutton, 1973).

Derivatives of Hydroxybenzoic Acid

Cavill (1945) discusses the synthesis of derivatives of 4-hydroxybenzoic acid, including those with bromo- and chloro- substituents, relevant to this compound. This research provides insight into the general methods for preparing these compounds (Cavill, 1945).

Antibiotic Biosynthesis and Synthesis

Becker's 1984 study focuses on synthesizing chlorinated analogues of 3-amino-5-hydroxybenzoic acid for antibiotic biosynthesis. This research emphasizes the significance of chlorinated derivatives in the development of antibiotics (Becker, 1984).

Safety and Hazards

“Methyl 3-bromo-5-chloro-4-hydroxybenzoate” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

methyl 3-bromo-5-chloro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBVKTLKVPLPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

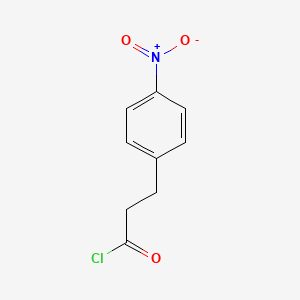

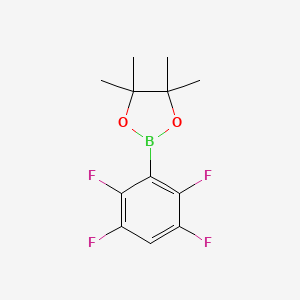

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

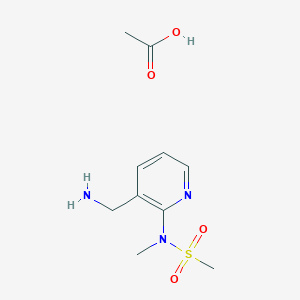

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-7-ylmethanamine](/img/structure/B3079722.png)